3-(2-Methylsulfanylethyl)cyclobutan-1-one
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Overview
Description
3-(2-Methylsulfanylethyl)cyclobutan-1-one is an organic compound with the molecular formula C7H12OS and a molecular weight of 144.23 g/mol. This compound features a cyclobutanone ring substituted with a 2-methylsulfanylethyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanylethyl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylsulfanyl ethyl bromide with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylsulfanylethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones.
Scientific Research Applications
3-(2-Methylsulfanylethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylsulfanylethyl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include enzyme-mediated oxidation and reduction reactions, as well as interactions with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methanesulfonylethyl)cyclobutan-1-one: Similar structure but with a methanesulfonyl group instead of a methylsulfanyl group.
Cyclobutanone derivatives: Various derivatives with different substituents on the cyclobutanone ring.
Uniqueness
3-(2-Methylsulfanylethyl)cyclobutan-1-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENBIAUQEVYQNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1CC(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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